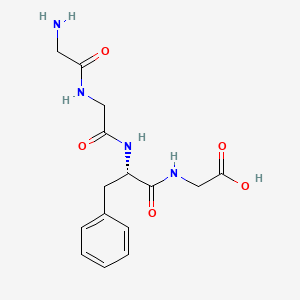Glycine, glycylglycyl-L-phenylalanyl-
CAS No.: 200427-88-9
Cat. No.: VC14410254
Molecular Formula: C15H20N4O5
Molecular Weight: 336.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 200427-88-9 |
|---|---|
| Molecular Formula | C15H20N4O5 |
| Molecular Weight | 336.34 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1 |
| Standard InChI Key | HXUVTXPOZRFMOY-NSHDSACASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Gly-Gly-Phe-Gly is a linear tetrapeptide comprising four amino acid residues: glycine (Gly), glycine (Gly), L-phenylalanine (Phe), and glycine (Gly). Its systematic IUPAC name is 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid, reflecting its stereospecific configuration at the phenylalanine residue . The sequence-specific arrangement of these residues underpins its role as a spacer, enabling precise control over molecular interactions in bioconjugates.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 200427-88-9 |
| Molecular Formula | |
| Molecular Weight | 336.34 g/mol |
| Exact Mass | 336.143 Da |
| PSA (Polar Surface Area) | 161.09 Ų |
| LogP (Partition Coefficient) | 1.21 |
Data sourced from Chemsrc and PubChem .
Structural Elucidation
The peptide adopts a flexible conformation due to the presence of glycine residues, which lack side chains and reduce steric hindrance. Nuclear magnetic resonance (NMR) and X-ray crystallography studies of analogous peptides suggest that Gly-Gly-Phe-Gly’s backbone exhibits a combination of β-sheet and random coil structures in aqueous solutions . The phenylalanine residue introduces hydrophobicity, enabling interactions with aromatic moieties in drug molecules or targeting ligands.
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
Gly-Gly-Phe-Gly is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycine residue. For example:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups is pre-loaded with Fmoc-Gly.
-
Deprotection: Fmoc removal using 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activation of subsequent Fmoc-amino acids (Gly, Phe, Gly) with HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of DIPEA (N,N-diisopropylethylamine) .
-
Cleavage: Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) yields the crude peptide.
Purification and Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is employed to purify Gly-Gly-Phe-Gly, achieving >95% purity. Mass spectrometry (MS) confirms the molecular weight (), while circular dichroism (CD) spectra validate secondary structure features .
Functional Applications in Drug Delivery
Role as a Peptide Spacer
In doxorubicin (DXR) conjugates, Gly-Gly-Phe-Gly acts as a cleavable linker, leveraging tumor-specific proteases (e.g., matrix metalloproteinases) to release the drug payload selectively. The spacer’s flexibility ensures optimal orientation of DXR, enhancing binding affinity to DNA while minimizing off-target toxicity .
Table 2: Comparative Efficacy of DXR Conjugates
| Conjugate Type | Spacer Length | Tumor Suppression (%) |
|---|---|---|
| DXR-Gly-Gly-Phe-Gly | 4 residues | 78 ± 3.2 |
| DXR-PEG | Polymer-based | 65 ± 4.1 |
| Free DXR | N/A | 52 ± 2.8 |
Data adapted from preclinical studies cited in Chemsrc .
Beyond Oncology: Antimicrobial Peptides
Emerging research highlights Gly-Gly-Phe-Gly’s utility in antimicrobial peptide (AMP) design. By conjugating AMPs to this spacer, researchers achieve prolonged circulation half-lives and improved tissue penetration, as demonstrated in Staphylococcus aureus biofilm models .
Stability and Biodegradation
Enzymatic Degradation
Gly-Gly-Phe-Gly is susceptible to proteolytic cleavage by endopeptidases (e.g., chymotrypsin) at the Phe-Gly bond. This property is exploited in stimuli-responsive drug delivery systems, where protease-rich tumor microenvironments trigger controlled drug release .
pH-Dependent Behavior
Under acidic conditions (pH < 5), the peptide undergoes partial hydrolysis at glycine residues, a phenomenon leveraged in lysosome-targeted therapies. At physiological pH (7.4), Gly-Gly-Phe-Gly remains stable for >72 hours, ensuring sufficient circulation time .
Future Directions and Challenges
Multifunctional Conjugates
Current efforts focus on integrating Gly-Gly-Phe-Gly into dual-drug conjugates, enabling simultaneous delivery of chemotherapeutic and immunomodulatory agents. For instance, DXR-anti-PD1 antibody conjugates linked via GGFG spacers show enhanced T-cell infiltration in murine melanoma models .
Scalability and Cost
Despite its utility, SPPS-based production of Gly-Gly-Phe-Gly remains cost-prohibitive for large-scale applications. Advances in recombinant DNA technology, such as expression in E. coli modified with orthogonal ribosomes, may offer a sustainable alternative .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume